An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Versatile Heterobifunctional Linker for Advanced Drug Delivery and Bioconjugation
An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Versatile Heterobifunctional Linker for Advanced Drug Delivery and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Propargyl-PEG5-tetra-Ac-beta-D-glucose. This heterobifunctional linker is a sophisticated chemical tool designed for researchers, chemists, and drug development professionals engaged in creating advanced therapeutic and diagnostic agents. By integrating a terminal alkyne for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer for enhanced biocompatibility and solubility, and a protected glucose moiety for targeted delivery, this molecule offers a unique combination of functionalities. This document will delve into the scientific principles underpinning its design, provide detailed protocols for its synthesis and subsequent bioconjugation, and explore its applications in targeted drug delivery, particularly for cancer therapy.
Introduction: The Rationale Behind a Multifunctional Design
In the pursuit of precision medicine, the ability to selectively deliver therapeutic payloads to target cells while minimizing off-target effects is paramount. Propargyl-PEG5-tetra-Ac-beta-D-glucose emerges as a key enabling technology in this field, meticulously designed with three distinct functional domains to address critical challenges in bioconjugation and drug delivery.
-
The Propargyl Group: This terminal alkyne is the reactive handle for one of the most efficient and bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction's high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for covalently linking the molecule to azide-modified proteins, peptides, nanoparticles, or drug molecules with minimal side reactions.[2][3]
-
The Pentaethylene Glycol (PEG5) Spacer: The PEG linker is not merely a spacer; it is a critical component that imparts favorable physicochemical properties. The hydrophilic and flexible PEG chain enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs.[4][5] Furthermore, PEGylation is a well-established strategy to reduce immunogenicity and prevent rapid clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the conjugated therapeutic.[6]
-
The Tetra-Acetyl-β-D-glucose Moiety: This component serves as a masked targeting ligand. Many cancer cells exhibit elevated glucose metabolism, leading to the overexpression of glucose transporters (GLUTs), particularly GLUT1, on their surface.[7] After deacetylation to expose the free hydroxyl groups, the glucose moiety can be recognized by these transporters, facilitating targeted uptake of the conjugate into cancer cells. The acetyl groups serve as protecting groups during synthesis and conjugation, preventing unwanted side reactions and are typically removed in a final step before biological application.
This guide will provide the technical details necessary to harness the potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Propargyl-PEG5-tetra-Ac-beta-D-glucose is essential for its effective handling, storage, and application in experimental workflows.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₈O₁₄ | [8] |
| Molecular Weight | 562.57 g/mol | [8] |
| CAS Number | 1360446-31-6 | [8] |
| Appearance | Expected to be a colorless to pale yellow oil or waxy solid | Inferred |
| Purity | Typically ≥95% | [8] |
| Solubility | Soluble in water, ethanol, methanol, DMF, DMSO, and chlorinated solvents. Insoluble in non-polar solvents like alkanes. | [5][9] |
| Predicted Boiling Point | ~583.7 °C (Predicted for the galactose isomer, expected to be similar) | [10] |
| Predicted Density | ~1.23 g/cm³ (Predicted for the galactose isomer, expected to be similar) | [10] |
| Storage Conditions | Store at -20°C for long-term stability. | [11] |
| Stability | Stable under normal storage conditions. The ether bonds of the PEG chain are generally stable but can degrade at high temperatures (>300°C). The ester linkages of the acetyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. | [9] |
Synthesis and Characterization
While Propargyl-PEG5-tetra-Ac-beta-D-glucose is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to create custom analogues. The synthesis is a multi-step process that logically combines the three core components.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves two key stages: the preparation of the propargyl-PEGylated alcohol and its subsequent glycosylation with an activated, acetylated glucose donor.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
Causality: The anomeric acetyl group of 1,2,3,4,6-Penta-O-acetyl-β-D-glucose is replaced with a bromine atom. This creates a highly reactive glycosyl donor, with the bromine atom serving as an excellent leaving group, which is essential for the subsequent glycosylation reaction. The neighboring acetyl group at the C-2 position provides anchimeric assistance, ensuring the formation of the desired β-glycosidic bond in the next step.
-
Dissolve 1,2,3,4,6-Penta-O-acetyl-β-D-glucose (1.0 eq) in a minimal amount of glacial acetic acid at 0°C.
-
Slowly add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %, ~1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract immediately with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromo-α-D-glucose, which is often used immediately in the next step without further purification.
Step 2: Lewis Acid-Catalyzed Glycosylation
Causality: A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), is used to activate the glycosyl bromide. The Lewis acid coordinates to the anomeric bromine, facilitating its departure and generating a reactive oxocarbenium ion intermediate. The alcohol of Propargyl-PEG5-OH then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond.[12] The presence of the participating C-2 acetyl group directs the attack to the beta-face, leading to the desired stereochemistry.
-
Dissolve the crude acetobromo-α-D-glucose (1.0 eq) and Propargyl-PEG5-OH (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen). Add activated molecular sieves (4Å) to ensure anhydrous conditions.
-
Cool the mixture to 0°C in an ice bath.
-
Add Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the Lewis acid.
-
Filter off the molecular sieves and dilute the mixture with dichloromethane.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Characterization
Due to the absence of published spectra for the specific title compound, the following are expected characterization data based on the analysis of its constituent parts.
-
¹H NMR (CDCl₃, 400 MHz):
-
Propargyl Protons: A characteristic triplet at δ ~2.4-2.5 ppm (alkynyl C-H) and a doublet at δ ~4.2 ppm (alkynyl CH₂).[8]
-
PEG Protons: A large, complex multiplet in the region of δ ~3.6-3.8 ppm corresponding to the repeating ethylene oxide units (-OCH₂CH₂O-).
-
Glucose Protons: A series of multiplets between δ ~3.7 and 5.3 ppm. The anomeric proton (H-1) is expected as a doublet around δ ~4.5-4.6 ppm with a coupling constant (J) of ~8.0 Hz, which is characteristic of a β-anomer.[12]
-
Acetyl Protons: Four distinct singlets in the region of δ ~1.9-2.1 ppm, each integrating to 3 protons, corresponding to the four acetyl groups.[12]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Propargyl Carbons: Signals around δ ~75 ppm (alkynyl C-H) and δ ~80 ppm (alkynyl C-).
-
PEG Carbons: Multiple peaks around δ ~69-71 ppm.
-
Glucose Carbons: Anomeric carbon (C-1) signal around δ ~100-101 ppm. Other ring carbons between δ ~60 and 80 ppm.
-
Acetyl Carbons: Carbonyl carbons around δ ~169-171 ppm and methyl carbons around δ ~20-21 ppm.
-
-
Mass Spectrometry (ESI-MS): The expected [M+Na]⁺ ion would be observed at m/z 585.57.
Key Applications and Workflows
The utility of Propargyl-PEG5-tetra-Ac-beta-D-glucose lies in its ability to be seamlessly integrated into multi-step bioconjugation and drug delivery strategies.
Targeted Drug Delivery to Cancer Cells
A primary application is the development of targeted drug delivery systems. The glucose moiety, after deprotection, can target GLUT1-overexpressing cancer cells.[13]
Caption: Workflow for GLUT1-targeted drug delivery.
Workflow Protocol:
-
Deacetylation of the Linker: Before conjugation to a targeting vehicle or final use in a biological system, the acetyl protecting groups must be removed to expose the glucose hydroxyls. This is typically achieved via Zemplén deacetylation.[9][14]
-
Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., 0.1 eq).
-
Stir the reaction at room temperature, monitoring by TLC until completion.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and concentrate to yield the deprotected Propargyl-PEG5-beta-D-glucose.[9]
-
-
Preparation of Azide-Modified Drug: Synthesize or procure the therapeutic agent with a reactive azide handle. For example, an azide can be introduced to a drug like paclitaxel at a suitable position.[15][16]
-
Click Chemistry Conjugation:
-
Dissolve the deprotected Propargyl-PEG5-beta-D-glucose (1.0 eq) and the azide-modified drug (1.0 eq) in a suitable solvent system (e.g., a mixture of water and t-butanol).
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the resulting conjugate using methods such as dialysis, size exclusion chromatography, or HPLC.
-
Bioconjugation and PEGylation of Proteins
This linker can also be used to PEGylate proteins or peptides that have been modified to contain an azide group, for instance, through the incorporation of an unnatural amino acid like azidohomoalanine.
Workflow Protocol:
-
Prepare Azide-Modified Protein: Express and purify the protein of interest containing a site-specifically incorporated azide group.
-
Click Conjugation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add Propargyl-PEG5-tetra-Ac-beta-D-glucose (a molar excess, e.g., 10-20 eq). Note: In this application, deacetylation may not be necessary if glucose targeting is not the primary goal, and the protected form can improve handling.
-
Add a copper source and a stabilizing ligand (e.g., THPTA) to prevent copper-mediated protein damage, followed by a reducing agent like sodium ascorbate.[3]
-
Incubate the reaction at room temperature or 37°C.
-
Remove excess reagents and purify the PEGylated protein conjugate using size exclusion chromatography or affinity chromatography.
-
Conclusion and Future Perspectives
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and versatile chemical tool that embodies the principles of modern drug delivery and bioconjugation. Its tripartite structure provides a robust platform for creating highly defined, targeted therapeutics. The combination of a bioorthogonal click handle, a biocompatible PEG spacer, and a cell-targeting moiety allows for a modular approach to drug design. Future applications may include its use in the construction of PROTACs (Proteolysis Targeting Chimeras), where precise linker chemistry is paramount, or in the development of advanced diagnostic imaging agents by conjugating it to fluorophores or contrast agents. As the demand for precision therapeutics continues to grow, the strategic application of well-designed linkers like Propargyl-PEG5-tetra-Ac-beta-D-glucose will undoubtedly play a pivotal role in advancing the field.
References
-
AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-glucose. Available at: [Link]
-
AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-galactose. Available at: [Link]
-
Chen, S., et al. (2021). Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity. Pharmaceutics. Available at: [Link]
-
D'Souza, A. A., & Devaraj, N. K. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in protein science, 82, 15.6.1–15.6.16. Available at: [Link]
-
Hranjec, M., et al. (2005). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Croatica Chemica Acta. Available at: [Link]
-
Li, Y., et al. (2022). GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy. Journal of Controlled Release. Available at: [Link]
-
Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate research, 357, 62–67. Available at: [Link]
-
National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. PubMed Central. Available at: [Link]
-
ResearchGate. GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Available at: [Link]
-
ResearchGate. Scheme 4: PEGylation of native glycosylated proteins after modification.... Available at: [Link]
-
Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. Available at: [Link]
-
Sharma, A., et al. (2021). Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy. Materials Advances. Available at: [Link]
-
Tuncaboylu, D. C., et al. (2022). Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications. Journal of fluorescence, 32(2), 651–663. Available at: [Link]
-
de la-Torre, P., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in bioengineering and biotechnology, 7, 24. Available at: [Link]
-
Molina, J. R., et al. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. Scientific reports, 10(1), 9924. Available at: [Link]
-
Archives of Pharmacy Practice. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Available at: [Link]
-
Kokkoli, E., et al. (2010). Targeted Nanoparticles That Deliver a Sustained, Specific Release of Paclitaxel to Irradiated Tumors. Cancer Research. Available at: [Link]
-
Cambridge Core. Protein click chemistry and its potential for medical applications. Available at: [Link]
-
Reddit. Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. Available at: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. ResearchGate. Available at: [Link]
-
Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Sci-Hub. The Glycosylation of Silylated Alcohols. Available at: [Link]
-
Shochem. What are the solubility characteristics of different PEG derivatives?. Available at: [Link]
-
Glucose transporter 1 (GLUT1)-targeting and hypoxia-activated mitochondria-specific chemo-thermal therapy via a glycosylated poly(amido amine)/celastrol (PAMAM/Cel) complex. PubMed. Available at: [Link]
-
Drug Delivery Systems with a “Tumor-Triggered” Targeting or Intracellular Drug Release Property Based on DePEGylation. PubMed Central. Available at: [Link]
-
Ionic liquid promoted atom economic glycosylation under Lewis acid catalysis. ResearchGate. Available at: [Link]
-
Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery. Frontiers. Available at: [Link]
-
(PDF) Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications. ResearchGate. Available at: [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. Available at: [Link]
-
( A ) Structural representation of D -glucose and its anomeric configurations ( α - and β -forms) in. ResearchGate. Available at: [Link]
-
(PDF) Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. ResearchGate. Available at: [Link]
-
AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. Available at: [Link]
Sources
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Glycosylation using unprotected alkynyl donors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1 | AxisPharm [axispharm.com]
- 7. Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. | Haematologica [haematologica.org]
- 8. mdpi.com [mdpi.com]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Propargyl-PEG5-tetra-Ac-beta-D-galactose | 1397682-61-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00961C [pubs.rsc.org]
